(1-isopropyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanol (1-isopropyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanol
Brand Name: Vulcanchem
CAS No.:
VCID: VC17876798
InChI: InChI=1S/C12H15N3O/c1-9(2)15-11(8-16)6-12(14-15)10-4-3-5-13-7-10/h3-7,9,16H,8H2,1-2H3
SMILES:
Molecular Formula: C12H15N3O
Molecular Weight: 217.27 g/mol

(1-isopropyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanol

CAS No.:

Cat. No.: VC17876798

Molecular Formula: C12H15N3O

Molecular Weight: 217.27 g/mol

* For research use only. Not for human or veterinary use.

(1-isopropyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanol -

Specification

Molecular Formula C12H15N3O
Molecular Weight 217.27 g/mol
IUPAC Name (2-propan-2-yl-5-pyridin-3-ylpyrazol-3-yl)methanol
Standard InChI InChI=1S/C12H15N3O/c1-9(2)15-11(8-16)6-12(14-15)10-4-3-5-13-7-10/h3-7,9,16H,8H2,1-2H3
Standard InChI Key ZKGFFTJXYHRWBL-UHFFFAOYSA-N
Canonical SMILES CC(C)N1C(=CC(=N1)C2=CN=CC=C2)CO

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The core structure of (1-isopropyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanol consists of:

  • A pyrazole ring substituted at the 1-position with an isopropyl group (CH(CH3)2-\text{CH}(\text{CH}_3)_2), which introduces steric bulk and lipophilicity.

  • A pyridin-3-yl group at the 3-position, contributing aromaticity and potential hydrogen-bonding capabilities via its nitrogen atom.

  • A hydroxymethyl group (CH2OH-\text{CH}_2\text{OH}) at the 5-position, enhancing solubility and enabling further chemical modifications.

The molecular formula is C12H15N3O\text{C}_{12}\text{H}_{15}\text{N}_3\text{O}, with a calculated molecular weight of 217.27 g/mol .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC12H15N3O\text{C}_{12}\text{H}_{15}\text{N}_3\text{O}
Molecular Weight217.27 g/mol
Predicted LogP (Lipophilicity)1.85 ± 0.3
Hydrogen Bond Donors2 (hydroxyl and pyridine N)
Hydrogen Bond Acceptors4

Synthesis and Chemical Reactivity

Synthetic Pathways

While no explicit synthesis route for (1-isopropyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanol is documented, analogous pyrazole derivatives suggest a multi-step approach:

  • Pyrazole Ring Formation:
    Cyclocondensation of hydrazine derivatives with 1,3-diketones or α,β-unsaturated carbonyl compounds. For example, reaction of isopropylhydrazine with a diketone precursor could yield the 1-isopropyl-substituted pyrazole core .

  • Introduction of Pyridin-3-yl Group:
    A Suzuki-Miyaura cross-coupling reaction between a halogenated pyrazole intermediate (e.g., 3-bromo-1-isopropyl-1H-pyrazole) and pyridin-3-ylboronic acid under palladium catalysis .

  • Hydroxymethyl Functionalization:
    Oxidation of a methyl group to a hydroxymethyl group via radical bromination followed by hydrolysis, or direct formylation and reduction .

Table 2: Example Reaction Conditions

StepReagents/ConditionsYield (%)
1Isopropylhydrazine, diketone, EtOH, reflux65–75
2Pd(PPh₃)₄, K₂CO₃, DMF, 80°C50–60
3NBS (light), then NaOH/H₂O70–80

Physicochemical Properties

Solubility and Stability

  • Aqueous Solubility: Predicted to be moderately soluble in water (≈15 mg/mL) due to the hydroxyl group, but limited by the hydrophobic isopropyl and pyridine groups .

  • Thermal Stability: Pyrazole derivatives typically decompose above 200°C; differential scanning calorimetry (DSC) of analogs suggests a melting point of 160–170°C .

Spectroscopic Data

  • IR Spectroscopy: Key peaks include O–H stretch (3200–3400 cm⁻¹), C=N (1580–1620 cm⁻¹), and aromatic C–H (3050–3100 cm⁻¹).

  • NMR (¹H):

    • Pyridine protons: δ 8.5–9.0 ppm (aromatic H).

    • Pyrazole protons: δ 6.5–7.5 ppm.

    • Hydroxymethyl: δ 4.5–5.0 ppm (broad singlet) .

Biological Activity and Applications

Table 3: Predicted ADMET Properties

ParameterValue
BBB PermeabilityLow (logBB < -1)
CYP450 InhibitionModerate (CYP3A4)
HepatotoxicityLow risk

Industrial and Research Applications

Chemical Intermediate

The hydroxymethyl group serves as a handle for derivatization:

  • Esterification: Formation of prodrugs via reaction with carboxylic acids.

  • Polymer Synthesis: Incorporation into coordination polymers for catalytic applications .

Material Science

Pyridine-containing compounds are utilized in:

  • Luminescent Materials: Metal-organic frameworks (MOFs) with rare-earth ions .

  • Corrosion Inhibitors: Adsorption on metal surfaces via lone pairs on nitrogen atoms .

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